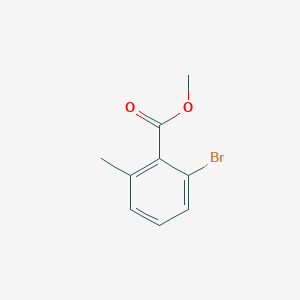

Methyl 2-bromo-6-methylbenzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-bromo-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJSNWUTQDNGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468677 | |

| Record name | Methyl 2-bromo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99548-56-8 | |

| Record name | Methyl 2-bromo-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimized Reaction Pathways

Established Synthetic Routes to Methyl 2-bromo-6-methylbenzoate

The creation of this compound can be approached from two main starting points: the esterification of 2-bromo-6-methylbenzoic acid or the bromination of a suitable benzoic acid derivative.

Esterification of 2-Bromo-6-methylbenzoic Acid

The most direct route to this compound is the Fischer-Speier esterification of 2-bromo-6-methylbenzoic acid with methanol (B129727). chembk.comwikipedia.org This acid-catalyzed reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. wikipedia.orgorganic-chemistry.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgnumberanalytics.com The reaction is typically conducted by refluxing the carboxylic acid and alcohol, with reaction times ranging from 1 to 10 hours at temperatures between 60-110 °C. wikipedia.org The choice of catalyst and reaction conditions can be optimized to achieve high yields. For instance, studies on similar esterifications have shown that catalysts like hafnium(IV) or zirconium(IV) salts can effectively promote the reaction. organic-chemistry.org

Table 1: Reaction Conditions for the Esterification of 2-Bromo-6-methylbenzoic Acid

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | Methanol | Reflux | 1-10 | High |

| p-Toluenesulfonic Acid | Methanol | Reflux | 1-10 | High |

| Hafnium(IV) salts | Toluene (B28343) | - | - | - |

| Zirconium(IV) salts | Toluene | - | - | - |

Aromatic Halogenation Strategies for Benzoic Acid Derivatives

An alternative approach involves the electrophilic aromatic substitution of a suitable benzoic acid derivative. The carboxyl group of benzoic acid is a deactivating and meta-directing group. youtube.com Therefore, direct bromination of benzoic acid would yield the meta-bromo isomer. To obtain the 2-bromo-6-methyl substitution pattern, one would need to start with a precursor that directs the bromine to the desired position.

One potential strategy is the bromination of 2,6-dimethylbenzoic acid. A patented process describes the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate (B103136) and hydrobromic acid in the presence of light to produce 2-bromomethyl-6-methyl-benzoic acid. google.com Subsequent conversion of the bromomethyl group to a methyl group would be required, which is a multi-step process.

Another theoretical pathway could involve the bromination of methyl benzoate (B1203000). However, the ester group is also deactivating and meta-directing, leading to the formation of methyl 3-nitrobenzoate upon nitration, a similar electrophilic substitution. aiinmr.com Therefore, direct bromination of methyl benzoate would not yield the desired 2-bromo isomer.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of both bromination and esterification is fundamental to controlling the reaction and optimizing the synthesis of this compound.

Elucidation of Bromination Mechanisms

The bromination of aromatic compounds like benzene (B151609) derivatives proceeds through an electrophilic aromatic substitution mechanism. msu.edupressbooks.pub The reaction is typically catalyzed by a Lewis acid, such as ferric bromide (FeBr₃), which polarizes the bromine molecule, making it a stronger electrophile. pressbooks.pubmasterorganicchemistry.com

The mechanism involves two key steps:

Formation of a sigma complex: The nucleophilic aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.eduyoutube.com

Deprotonation: A weak base, such as the bromide ion, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. youtube.com

In the case of substituted benzenes, the existing substituents influence the rate and regioselectivity of the reaction. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. msu.edu

Catalytic Pathways in Esterification Reactions

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. wikipedia.org The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol. numberanalytics.com

The accepted mechanism involves several steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. numberanalytics.commasterorganicchemistry.com

Nucleophilic attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.orgnumberanalytics.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. organic-chemistry.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry offers various techniques to improve the efficiency and sustainability of reactions like the synthesis of this compound. While specific advanced methods for this particular compound are not detailed in the provided search results, general principles of process optimization can be applied.

Process optimization for esterification reactions often focuses on shifting the equilibrium to favor product formation. This can be achieved by using a large excess of one reactant or by removing water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus. wikipedia.org The use of alternative catalysts, such as solid-supported acids or ionic liquids, can also facilitate easier separation and catalyst recycling, contributing to a more efficient process. mdpi.com

For bromination reactions, advancements include the use of milder and more selective brominating agents to minimize the formation of byproducts. The development of catalytic systems that avoid the use of stoichiometric amounts of Lewis acids is also an active area of research.

Application of Continuous Flow Chemistry for Scalability

The adaptation of batch synthesis to continuous flow processes presents a significant opportunity for the scalable and safe production of this compound. While specific literature on the continuous flow synthesis of this exact compound is not abundant, the principles are well-established for similar esterification and halogenation reactions. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reaction efficiency and safety. For a related compound, methyl 2-amino-4-bromo-6-fluorobenzoate, continuous flow reactors have been noted for their ability to enhance the safety and reproducibility of controlled halogenation reactions.

Table 1: Conceptual Advantages of Continuous Flow Synthesis for this compound

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for thermal runaways. | Excellent heat transfer due to high surface area-to-volume ratio, enabling better temperature control. |

| Safety | Handling of large quantities of hazardous reagents and intermediates. | Smaller reactor volumes minimize the inventory of hazardous materials at any given time. |

| Scalability | Scaling up often requires significant process redevelopment. | Straightforward scaling by extending operational time or using parallel reactor lines. |

| Productivity | Subject to batch cycle times, including charging, reaction, and cleaning. | Continuous operation leads to higher throughput over time. |

| Reproducibility | Can be variable between batches due to challenges in maintaining uniform conditions. | Consistent reaction conditions lead to higher batch-to-batch consistency. |

Evaluation of Solvent Systems and Temperature Regulation for Yield Enhancement

The choice of solvent and precise temperature control are critical for maximizing the yield and purity of this compound during its synthesis. The esterification of 2-bromo-6-methylbenzoic acid is typically carried out in a non-polar organic solvent to facilitate the reaction and subsequent workup. Dichloromethane is a common choice, and the reaction can be performed at room temperature. chemicalbook.com For similar esterification reactions, vigilant temperature control is paramount to prevent side reactions. researchgate.net In some cases, heating under reflux is employed to drive the reaction to completion, as seen in the synthesis of a related compound where methanol is used as both a reagent and a solvent, with sulfuric acid as a catalyst. google.com

Table 2: Impact of Solvent and Temperature on the Synthesis of this compound

| Solvent System | Temperature | Expected Outcome on Yield | Rationale |

| Dichloromethane | Room Temperature | Moderate to high | Good solubility for reactants and facilitates easy removal post-reaction. chemicalbook.com |

| Methanol (reflux) | ~65°C | High | Serves as both reactant and solvent, pushing the equilibrium towards the product. google.com |

| Toluene (reflux) | ~110°C | Moderate | Higher temperature can increase reaction rate, but may also lead to side products. |

| N,N-dimethylformamide (DMF) | Elevated Temperature | Variable | Aprotic polar solvent that can facilitate nucleophilic substitution, but may complicate purification. |

Methodologies for Purity Assessment and Isomeric Control

Ensuring the purity and correct isomeric form of this compound is crucial for its application in further chemical synthesis. This is achieved through a combination of chromatographic purification and spectroscopic validation.

Chromatographic Purification Techniques in Synthetic Sequences

Following the synthesis of this compound, chromatographic techniques are indispensable for removing unreacted starting materials, reagents, and any side products. Column chromatography using silica (B1680970) gel is a standard method for the purification of benzoate esters. A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) allows for the effective separation of the desired product. For high-purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed, offering superior resolution and the ability to detect trace impurities. bldpharm.com

Table 3: Typical Chromatographic Purification Protocol for this compound

| Technique | Stationary Phase | Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Primary purification to remove bulk impurities and unreacted starting materials. |

| Thin Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate | Rapid monitoring of reaction progress and fraction analysis during column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase Column | Acetonitrile/Water Gradient | Final purity assessment and isolation of highly pure product. bldpharm.com |

Spectroscopic Validation for Positional Isomer Exclusion

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and the exclusion of its positional isomers, such as Methyl 3-bromo-2-methylbenzoate or Methyl 4-bromo-2-methylbenzoate. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. The proton (¹H NMR) and carbon (¹³C NMR) spectra provide detailed information about the chemical environment of each atom in the molecule. The substitution pattern on the benzene ring gives rise to a unique set of signals and coupling patterns, allowing for clear differentiation between isomers. For instance, the ¹H NMR spectrum of a related compound, methyl 2-bromobenzoate (B1222928), shows distinct signals for the aromatic protons. chemicalbook.com Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Table 4: Key Spectroscopic Data for the Differentiation of this compound and a Positional Isomer

| Spectroscopic Technique | This compound | Expected Data for a Positional Isomer (e.g., Methyl 4-bromo-2-methylbenzoate) |

| ¹H NMR | Aromatic protons will exhibit a specific splitting pattern and chemical shifts determined by the 2-bromo and 6-methyl substitution. | The chemical shifts and coupling constants of the aromatic protons will differ significantly due to the different positions of the bromo and methyl groups. |

| ¹³C NMR | Unique chemical shifts for the carboxyl carbon, the methyl carbon, and the aromatic carbons directly attached to the bromo and methyl groups. | The chemical shifts of the aromatic carbons, particularly the ipso-carbons attached to the substituents, will be distinct from the 2,6-isomer. |

| Mass Spectrometry (MS) | Will show a molecular ion peak corresponding to the molecular weight of C₉H₉BrO₂ (229.07 g/mol ). chemicalbook.com | The molecular ion peak will be identical, but the fragmentation pattern may differ. |

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Substitution Reactions of Aromatic Halides

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient, a condition often met by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

Substituent Effects on Nucleophilic Aromatic Substitution

The rate and feasibility of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) is crucial as they activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the EWG through resonance. libretexts.org In Methyl 2-bromo-6-methylbenzoate, the methyl ester group (-COOCH₃) functions as a moderate electron-withdrawing group. However, it is positioned meta to the bromine leaving group, meaning it can only exert a stabilizing inductive effect, which is less powerful than resonance. The methyl group (-CH₃) is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack.

Steric Effects: The ortho-methyl group in this compound introduces significant steric hindrance around the reaction center (the carbon bonded to bromine). This steric crowding can impede the approach of the incoming nucleophile, potentially slowing down or inhibiting the initial addition step of the SNAr mechanism.

| Substituent | Position (relative to Bromine) | Electronic Effect | Impact on SNAr Reactivity |

| -COOCH₃ | meta | Electron-withdrawing (Inductive) | Moderate activation |

| -CH₃ | ortho | Electron-donating (Inductive/Hyperconjugation) & Steric Hindrance | Deactivation & Steric Shielding |

Reactivity of the Bromine Atom Towards Various Nucleophiles

The bromine atom in this compound can be displaced by a variety of strong nucleophiles, provided that appropriate reaction conditions are applied to overcome the moderate activation and steric hindrance. Without strong activation from ortho or para EWGs, forcing conditions such as high temperatures or very strong bases may be necessary.

Potential nucleophiles for substitution reactions include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can replace the bromine to form aryl ethers and phenols, respectively.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to introduce amino groups, a reaction class known as amination. science.gov

Sulfur Nucleophiles: Thiolates can act as potent nucleophiles to form thioethers.

The success of these reactions is often dependent on finding a balance between the nucleophile's reactivity and its steric bulk, as larger nucleophiles will be more affected by the steric hindrance from the ortho-methyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary mode of reactivity for aryl halides like this compound. wikipedia.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling Strategies for Aryl Bromides

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. nih.gov

For a sterically hindered substrate like this compound, the choice of catalyst system is critical. The ortho-methyl group can hinder the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. To overcome this, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often required. These ligands promote the formation of a reactive, low-coordinate palladium species and facilitate the subsequent steps of the catalytic cycle.

| Component | Role in Suzuki-Miyaura Coupling | Example for this compound |

| Aryl Halide | Electrophilic Partner | This compound |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Alkylboronic esters |

| Palladium Catalyst | Mediates the coupling | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes & activates catalyst | PPh₃, P(t-Bu)₃, SPhos, XPhos |

| Base | Activates boronic acid | K₂CO₃, K₃PO₄, Cs₂CO₃ |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki reaction, the bromine atom of this compound serves as a handle for various other transition metal-catalyzed couplings.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction is sensitive to steric effects, and ortho-substituted aryl bromides can be challenging substrates, often requiring specialized catalysts or higher temperatures. thieme-connect.commdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. researchgate.net Similar to Suzuki coupling, bulky phosphine ligands are essential for achieving high efficiency with sterically hindered aryl bromides.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent.

Sonogashira Coupling: This method is used to couple the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond.

The choice of reaction depends on the desired bond formation, with each named reaction offering a pathway to a different class of substituted aromatic compounds.

Transformations of the Methyl Ester Moiety

The methyl ester group (-COOCH₃) in this compound is also a site of potential chemical transformation, offering pathways to other functional groups.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-methylbenzoic acid. This is typically achieved under basic conditions (e.g., using NaOH or KOH) followed by an acidic workup. quora.com For sterically hindered esters, such as this one with an ortho-methyl group, the rate of hydrolysis can be significantly slower than for unhindered esters. psu.eduresearchgate.net High temperatures or more forcing conditions may be required to drive the reaction to completion. rsc.orgacs.org

Transesterification: In the presence of an acid or base catalyst, the methyl group of the ester can be exchanged by reacting the compound with a different alcohol, yielding a new ester.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-bromo-6-methylphenyl)methanol. This transformation is commonly carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: The ester can be converted directly to an amide by reaction with an amine, although this often requires high temperatures or specific catalysts. A more common route is to first hydrolyze the ester to the carboxylic acid, convert the acid to a more reactive acyl chloride, and then react it with an amine.

| Transformation | Reagent(s) | Product |

| Hydrolysis | 1. NaOH or KOH (aq) 2. H₃O⁺ | 2-bromo-6-methylbenzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | (2-bromo-6-methylphenyl)methanol |

| Amidation (via acid) | 1. Hydrolysis to acid 2. SOCl₂ 3. R₂NH | N,N-Disubstituted-2-bromo-6-methylbenzamide |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst | Alkyl 2-bromo-6-methylbenzoate |

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. libretexts.org For this compound, the steric hindrance imposed by the ortho-substituents makes hydrolysis more challenging compared to unhindered esters.

Under acidic conditions , the hydrolysis of esters typically proceeds via the AAC2 mechanism, which involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. youtube.com However, for sterically hindered esters like this compound, an alternative AAl1 mechanism may come into play, especially under strongly acidic conditions. rsc.org This pathway involves the protonation of the ester oxygen followed by the unimolecular cleavage of the alkyl-oxygen bond to form a stable carbocation, which then reacts with water. The likelihood of this mechanism increases with the stability of the carbocation that can be formed.

Under basic conditions , the typical mechanism for ester hydrolysis is the BAC2 mechanism, involving the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This is a bimolecular process that leads to a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol. For sterically hindered esters, this reaction can be significantly slower. An alternative pathway, the BAl2 mechanism, involves the nucleophilic attack of the hydroxide ion on the methyl group of the ester in an SN2 fashion, leading to the formation of the carboxylate and methanol (B129727). stackexchange.com This mechanism is favored for methyl esters with significant steric hindrance around the carbonyl group, as it bypasses the direct attack at the crowded carbonyl center. Studies on the hydrolysis of other sterically hindered methyl benzoates have shown that high temperatures can promote hydrolysis, even in dilute alkaline solutions. rsc.orgpsu.edu

| Condition | Predominant Mechanism | Key Features |

| Acidic | AAC2 (or potentially AAl1) | Protonation of the carbonyl oxygen increases its electrophilicity. Steric hindrance can slow down the reaction. youtube.comrsc.org |

| Basic | BAC2 (or potentially BAl2) | Direct nucleophilic attack by hydroxide. The reaction rate is sensitive to steric hindrance. The BAl2 mechanism, involving attack at the methyl group, is a possible alternative for highly hindered esters. libretexts.orgstackexchange.com |

Reduction to Corresponding Alcohol Derivatives

The reduction of the ester functionality in this compound to the corresponding primary alcohol, (2-bromo-6-methylphenyl)methanol, is a key transformation. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.combyjus.comharvard.eduucalgary.ca

LiAlH4 is a potent source of hydride ions (H⁻) and is capable of reducing esters to primary alcohols. The reaction proceeds via a two-step mechanism. Initially, a hydride ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) leaving group to form an aldehyde intermediate. Since aldehydes are more reactive towards reduction than esters, the aldehyde is immediately reduced by another equivalent of LiAlH4 to form an alkoxide. A final workup with a protic solvent, such as water or dilute acid, protonates the alkoxide to yield the primary alcohol, (2-bromo-6-methylphenyl)methanol. ucalgary.cayoutube.com

Due to the high reactivity of LiAlH4, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

| Reagent | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH4) | (2-bromo-6-methylphenyl)methanol | A powerful reducing agent that readily reduces esters to primary alcohols. The reaction proceeds through an aldehyde intermediate. masterorganicchemistry.combyjus.comucalgary.ca |

Side-Chain Functionalization and Aromatic Methyl Oxidation

The methyl group on the aromatic ring of this compound provides another site for chemical modification. This allows for the introduction of further functionality, expanding the synthetic utility of this compound.

Selective Oxidation of the Methyl Group to Carboxylic Acid

The selective oxidation of the benzylic methyl group to a carboxylic acid is a common transformation for toluene (B28343) derivatives. Strong oxidizing agents are typically required for this conversion. Potassium permanganate (B83412) (KMnO₄) is a classic reagent used for the oxidation of alkylbenzenes to benzoic acids. stackexchange.comchemistrysteps.commasterorganicchemistry.com The reaction is usually carried out in aqueous solution under neutral, acidic, or basic conditions, often with heating. The mechanism is complex but is thought to involve the initial abstraction of a benzylic hydrogen atom. masterorganicchemistry.comiosrjournals.org The presence of the electron-withdrawing ester and bromo groups on the ring may influence the reactivity of the methyl group towards oxidation. Care must be taken to control the reaction conditions to avoid potential side reactions, such as the hydrolysis of the ester group, especially under harsh basic or acidic conditions.

Alternative methods for the oxidation of methylarenes to carboxylic acids include the use of nitric acid or catalytic systems involving cobalt salts and a bromine source. google.com

| Reagent | Product | Key Features |

| Potassium Permanganate (KMnO₄) | 2-Bromo-6-(methoxycarbonyl)benzoic acid | A strong oxidizing agent capable of converting the benzylic methyl group to a carboxylic acid. The reaction conditions need to be controlled to maintain the integrity of the ester group. stackexchange.commasterorganicchemistry.com |

Radical Bromination and Other Side-Chain Modifications

The benzylic position of the methyl group is susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of benzylic C-H bonds, a reaction known as the Wohl-Ziegler bromination. masterorganicchemistry.comyoutube.com This reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by a radical initiator like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), or by UV light.

The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the benzylic position of this compound to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, which is present in low concentration from the reaction of NBS with trace amounts of HBr, to form the brominated product, Methyl 2-bromo-6-(bromomethyl)benzoate, and a bromine radical, which continues the chain reaction. masterorganicchemistry.com A procedure for a similar compound, methyl 4-bromo-2-methylbenzoate, involves refluxing with NBS and benzoyl peroxide in carbon tetrachloride, affording the desired product in high yield. chemicalbook.com

The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups at the side-chain position.

| Reagent | Product | Key Features |

| N-Bromosuccinimide (NBS) / Radical Initiator | Methyl 2-bromo-6-(bromomethyl)benzoate | Selectively brominates the benzylic position via a free radical mechanism. The product is a useful intermediate for further functionalization. masterorganicchemistry.comyoutube.com |

Applications in Advanced Chemical and Biomedical Research

A Strategic Intermediate in Pharmaceutical Synthesis

The inherent reactivity of Methyl 2-bromo-6-methylbenzoate makes it a valuable building block for medicinal chemists. The presence of the bromo substituent allows for a variety of cross-coupling reactions, while the methyl group and the methyl ester provide further points for chemical modification, enabling the synthesis of a diverse range of pharmacologically active compounds.

Synthesis of Anti-inflammatory Agents and Analgesic Drugs

This compound serves as a key precursor in the synthesis of novel anti-inflammatory agents and analgesics. Its structure is particularly amenable to the creation of compounds that can modulate biological pathways associated with inflammation and pain.

One notable application is in the development of non-steroidal glucocorticoid receptor modulators. These compounds aim to replicate the anti-inflammatory effects of traditional glucocorticoids while minimizing their adverse side effects. In one synthetic approach, this compound is utilized in a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds, to build the core structure of these modulators. The subsequent transformations lead to the final compounds that exhibit potent activity in cellular assays.

Furthermore, this versatile intermediate is employed in the synthesis of compounds designed to target and induce the degradation of specific proteins involved in inflammatory processes. This innovative approach, known as targeted protein degradation, offers a new modality for treating inflammatory diseases. The synthesis of these "degrader" molecules often involves the initial conversion of this compound to a more complex intermediate, which is then elaborated to the final, biologically active compound.

| Intermediate Derived from this compound | Target Class | Therapeutic Potential |

| Biaryl scaffold via Suzuki coupling | Glucocorticoid Receptor Modulators | Anti-inflammatory |

| Functionalized benzonitriles | Protein Degraders (e.g., for Aiolos) | Anti-inflammatory, Autoimmune Diseases |

Precursor for Antitumor Compounds and Related Biologically Active Molecules

In the field of oncology, this compound is a valuable starting material for the synthesis of compounds with antitumor properties. Its utility extends to the development of molecules that inhibit key enzymes in cancer progression and disrupt the processes that allow tumors to grow and spread.

A significant area of research is the synthesis of inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme that is overexpressed in many cancers and helps tumors evade the immune system. By inhibiting IDO, these compounds can restore the immune system's ability to recognize and attack cancer cells. The synthesis of these inhibitors can involve a crucial step where this compound is used in a palladium-catalyzed coupling reaction to construct the core of the inhibitor molecule.

Another important application is in the creation of anti-angiogenesis agents. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Compounds derived from this compound have been shown to inhibit this process, effectively starving tumors of the nutrients they need to survive. The synthesis of these agents often involves the construction of complex heterocyclic systems, for which this compound provides an ideal starting point.

| Intermediate/Reaction Type | Target/Mechanism | Therapeutic Area |

| Palladium-catalyzed coupling reactions | Indoleamine 2,3-dioxygenase (IDO) Inhibition | Oncology |

| Synthesis of substituted 2,3-dihydro-1H-isoindol-1-ones | Anti-angiogenesis | Oncology |

Development of Antibacterial Drugs and Other Antimicrobial Agents

The search for new antimicrobial agents to combat the growing threat of antibiotic resistance is a global health priority. This compound and its structural analogs are key components in the synthesis of novel compounds with antibacterial and antimicrobial properties. chembk.com The specific arrangement of substituents on the benzene (B151609) ring provides a template for designing molecules that can effectively target and disrupt essential processes in microbial cells.

Research in this area has demonstrated that derivatives of bromo- and methyl-substituted benzoic acids can be used to create a variety of heterocyclic compounds with significant antimicrobial activity. For instance, the synthesis of novel quinobenzothiazine derivatives containing a 1,2,3-triazole moiety has yielded compounds with interesting antibacterial properties and low toxicity to human cells. nih.gov While not a direct application of this compound, this research highlights the potential of this chemical class.

Furthermore, studies on the synthesis of chalcone (B49325) derivatives, a class of compounds known for their antimicrobial activity, have utilized related brominated benzoic acid esters as starting materials. tsijournals.com These syntheses often involve a series of reactions to build the chalcone scaffold, which is then tested for its ability to inhibit the growth of various bacteria. tsijournals.com The results of these studies provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent antibacterial agents.

Role in the Synthesis of Prostaglandins and Complex Natural Products

The synthesis of complex natural products, including prostaglandins, often requires the use of versatile and highly functionalized building blocks. This compound, with its multiple reactive sites, serves as a valuable starting material in the construction of these intricate molecular architectures.

One area where this compound has shown promise is in the synthesis of medium-sized ring structures. These structural motifs are found in a variety of biologically active natural products. A research thesis has described a methodology for the synthesis of medium-sized lactone ring building blocks using a cascade ring expansion method, starting from a derivative of this compound. Current time information in Pasuruan, ID. This approach allows for the creation of complex, three-dimensional structures that can serve as key intermediates in the total synthesis of natural products.

While direct application in the synthesis of a specific prostaglandin (B15479496) has not been extensively reported, the ability to generate complex scaffolds from this compound underscores its potential in this demanding area of synthetic chemistry. The strategic placement of the bromine atom allows for further elaboration and the introduction of additional functional groups, which is a critical requirement for the synthesis of structurally diverse and biologically active molecules.

Contributions to Agrochemical Innovation

The development of new and effective agrochemicals is essential for ensuring global food security. This compound and related compounds are playing an increasingly important role in the discovery of novel herbicides and other crop protection agents.

Formulation and Development of Herbicide Precursors

The search for new herbicides with improved efficacy, selectivity, and environmental profiles is an ongoing challenge in the agrochemical industry. Substituted benzoyl derivatives have been identified as a promising class of herbicides, and this compound provides a valuable scaffold for the synthesis of these compounds.

Research has shown that the presence of a methyl group at the C-2 position of the benzoyl moiety can enhance the herbicidal activity of certain compounds. For example, a study on the synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles found that this structural feature contributed to their effectiveness against grass weeds. scispace.com Although this study did not start directly from this compound, it highlights the importance of the 2-methylbenzoyl substructure in herbicide design.

Furthermore, the development of heterocyclic analogues of existing herbicides is a common strategy for discovering new crop protection agents. For instance, research into pyridine (B92270) analogues of the herbicide bromoxynil (B128292) has shown that these new compounds can have a different weed control spectrum and may be effective against herbicide-resistant weeds. nih.gov The synthesis of such analogues often relies on starting materials with specific substitution patterns, and the structure of this compound makes it a potentially useful precursor for creating novel herbicidal molecules.

Synthesis of Pesticide Active Ingredients

While direct synthesis of commercial pesticides using this compound is not extensively documented in readily available literature, its structural motifs are of interest in the development of new agrochemicals. The development of novel pesticides is an ongoing area of research, and this compound serves as a potential starting material for creating complex molecules with desired biological activities. For instance, the general class of substituted benzoates is explored for potential herbicidal or insecticidal properties.

Integration in Materials Science Research

The rigid, substituted benzene ring of this compound makes it a candidate for the synthesis of novel materials with specific, high-performance properties.

Development of Specialty Polymers with Enhanced Properties

In the field of polymer science, this compound can be utilized as a monomer in the synthesis of specialty polymers. The introduction of this brominated and methylated benzoic acid derivative into a polymer chain can influence properties such as thermal stability, flame retardancy, and mechanical strength. Research in this area focuses on creating polymers with tailored characteristics for specific industrial applications.

Synthesis of Liquid Crystalline Materials

The structural characteristics of this compound are also relevant to the synthesis of liquid crystalline materials. ambeed.comambeed.comambeed.com The planarity of the benzene ring and the presence of substituents can be exploited to design molecules that exhibit liquid crystal phases. These materials are integral to the development of displays, sensors, and other advanced optical technologies.

Mechanistic Studies in Medicinal Chemistry

This compound is a key starting material in the synthesis of a variety of biologically active compounds, facilitating the study of their interactions with biological targets.

Enzyme Inhibition Assays and Molecular Interaction Studies (e.g., Benzoylformate Decarboxylase)

While specific studies detailing the direct use of this compound in enzyme inhibition assays for enzymes like benzoylformate decarboxylase are not prominent, its role as a precursor is significant. It is used to synthesize more complex molecules that are then evaluated as enzyme inhibitors. ambeed.comambeed.com For example, it is a component in the synthesis of histone deacetylase (HDAC) inhibitors, which are a class of enzymes crucial in epigenetic regulation and are major targets in cancer therapy. google.com The resulting compounds are then subjected to assays to determine their inhibitory potency and selectivity against specific enzymes.

Investigation of Binding Interactions with Biological Targets and Receptors

The true value of this compound in medicinal chemistry is highlighted by its use in creating molecules for studying binding interactions with biological targets. A notable example is its use as a starting material in the synthesis of a non-steroidal glucocorticoid receptor (GR) agonist. nih.gov In this research, the final compound, derived from this compound, was studied through X-ray crystallography to understand its binding mode within the ligand-binding domain of the glucocorticoid receptor. nih.gov Such studies are critical for structure-based drug design and for understanding the molecular basis of a drug's efficacy.

Furthermore, this compound has been utilized in the synthesis of protein-targeting compounds, such as GSPT1 protein degraders, which are under investigation for their potential in treating diseases like cancer. google.comgoogle.com The synthesized molecules are designed to induce the degradation of specific proteins, and their binding interactions with both the target protein and components of the cellular degradation machinery are key areas of investigation.

Below is a table summarizing the research applications of molecules synthesized using this compound:

| Application Area | Synthesized Molecule Class | Biological Target/Receptor | Research Focus |

| Medicinal Chemistry | Non-steroidal Glucocorticoid Receptor Agonist | Glucocorticoid Receptor (GR) | Investigation of binding interactions and receptor activation. nih.gov |

| Medicinal Chemistry | Histone Deacetylase (HDAC) Inhibitors | Histone Deacetylases | Study of enzyme inhibition and potential therapeutic effects. google.com |

| Medicinal Chemistry | GSPT1 Protein Degraders | GSPT1 Protein | Inducing targeted protein degradation for therapeutic purposes. google.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. For Methyl 2-bromo-6-methylbenzoate, the ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons and the two methyl groups.

The aromatic region would likely display a complex multiplet pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing bromo and carbomethoxy groups, and the electron-donating methyl group. The protons on the aromatic ring are anticipated to appear in the range of δ 7.0-7.8 ppm.

The methyl ester protons (-OCH₃) would present as a sharp singlet, typically resonating around δ 3.9 ppm. The protons of the methyl group attached to the aromatic ring (-CH₃) would also appear as a singlet, but at a slightly upfield position, generally around δ 2.4-2.5 ppm, due to the shielding effect of the aromatic ring.

Table 1: Representative ¹H NMR Data for a Related Compound: Methyl 2-bromobenzoate (B1222928) nih.gov

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.77 | Multiplet |

| Aromatic-H | ~7.64 | Multiplet |

| Aromatic-H | ~7.32 | Multiplet |

| -OCH₃ | 3.91 | Singlet |

Note: Data is for Methyl 2-bromobenzoate and serves as an illustrative example.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 120-140 ppm. The carbon atom attached to the bromine (C-Br) would be found in the lower end of this range, while the carbon attached to the methyl group and the carbon attached to the ester group will have their chemical shifts influenced by these substituents. The methyl ester carbon (-OCH₃) will have a characteristic signal around δ 52 ppm, and the aromatic methyl carbon (-CH₃) will appear further upfield, typically around δ 20-25 ppm.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals of the aromatic CH groups and the methyl groups to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the two substituted aromatic carbons (C-Br and C-COOCH₃). For instance, a correlation would be expected between the methyl ester protons and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₉BrO₂), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| C₉H₉⁷⁹BrO₂ | ⁷⁹Br | 227.97859 |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the molecular vibrations of a compound. These vibrations are unique to the compound's structure and the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key functional groups. While a specific, experimentally verified FT-IR spectrum for this compound is not widely available in public scientific literature, the expected absorption regions can be predicted based on the known frequencies for similar structural motifs.

Expected FT-IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | 1720 - 1740 | Stretching |

| C-O (Ester) | 1250 - 1300 | Asymmetric stretching |

| C-O (Ester) | 1000 - 1100 | Symmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-Br | 500 - 600 | Stretching |

This table is predictive and based on typical infrared absorption frequencies for the respective functional groups.

The precise peak positions and intensities would be influenced by the electronic effects of the bromine and methyl substituents on the benzene ring.

X-ray Crystallography for Solid-State Structure

As of the latest available data, a published single-crystal X-ray diffraction study for this compound has not been identified in the major crystallographic databases. Therefore, the following sections describe the potential insights that such an analysis would provide.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute stereochemistry of chiral molecules. This compound is an achiral molecule and does not have any stereocenters. Therefore, the determination of absolute stereochemistry is not applicable in this case. However, SCXRD would provide an unambiguous confirmation of the connectivity of the atoms and the planar structure of the benzene ring.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound would arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions that dictate the crystal's stability and physical properties. Potential interactions that could be observed include:

Hydrogen Bonding: While conventional hydrogen bonds are absent, weak C-H···O interactions between the methyl or aromatic C-H groups and the carbonyl oxygen of a neighboring molecule could be present.

Halogen Bonding: The bromine atom could participate in halogen bonding (C-Br···O), where the electropositive region on the bromine atom interacts with the lone pair of the carbonyl oxygen.

Pi-Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Understanding these interactions is crucial for predicting the material's properties, such as melting point and solubility.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, and bromine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₉H₉BrO₂. This comparison serves to validate the empirical formula and assess the purity of the compound.

Theoretical vs. Experimental Elemental Analysis Data for this compound:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 47.19 | Data not available |

| Hydrogen (H) | 3.96 | Data not available |

| Bromine (Br) | 34.89 | Data not available |

| Oxygen (O) | 13.97 | Data not available |

No publicly accessible experimental elemental analysis data for this compound has been found.

In a research setting, a close agreement between the theoretical and experimental values would provide strong evidence for the successful synthesis and purification of the target compound.

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of fine chemicals like methyl 2-bromo-6-methylbenzoate is increasingly being scrutinized through the lens of green chemistry, which aims to minimize environmental impact. acs.orgnih.gov Traditional esterification methods often rely on homogeneous acid catalysts like sulfuric acid, which can lead to corrosion, difficult separation, and waste generation. rsc.org Future research is focused on developing more sustainable and efficient synthetic routes.

Key areas of development include:

Heterogeneous Catalysis: The use of solid acid catalysts is a promising green alternative. Materials such as phosphoric acid supported on titania-zirconia () and supported iron oxide nanoparticles have shown high efficiency and reusability in the esterification of aromatic acids. koreascience.krnih.gov These catalysts are easily separated from the reaction mixture, reducing waste and simplifying purification. mdpi.com

Biocatalysis: Enzymes, as natural catalysts, offer high selectivity and operate under mild conditions, aligning well with green chemistry principles. nih.govresearchgate.netnovartis.com The use of lipases for the synthesis of esters is an active area of research. nih.gov Future work could explore the enzymatic synthesis of this compound, potentially overcoming challenges associated with the steric hindrance of the ortho-substituents. ox.ac.uk

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scale-up. nih.govacs.orgresearchgate.net The synthesis of esters, including those with aromatic substituents, has been successfully demonstrated in flow systems, often with reduced reaction times and improved yields. mdpi.comvapourtec.com

Alternative Solvents and Reaction Conditions: Research into the use of greener solvents, such as deep eutectic solvents (DESs), is gaining traction. rsc.orgrsc.org These solvents can act as both the reaction medium and the catalyst, simplifying the process and improving efficiency. rsc.org Solvent-free reaction conditions are also being explored to further minimize waste. koreascience.krnih.gov

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst System | Advantages | Disadvantages | Relevant Research |

| Homogeneous Acids (e.g., H₂SO₄) | High activity | Corrosive, difficult to separate, waste generation | rsc.org |

| Heterogeneous Solid Acids | Reusable, non-corrosive, easy separation | May have lower activity than homogeneous catalysts for sterically hindered substrates | koreascience.krnih.govmdpi.com |

| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign | Can be expensive, may have stability limitations | nih.govresearchgate.netnovartis.comox.ac.uk |

| Deep Eutectic Solvents (DESs) | Can act as both solvent and catalyst, recyclable | Substrate scope and long-term stability still under investigation | rsc.orgrsc.org |

Exploration of Novel Bioactive Derivatives with Enhanced Efficacy

The structural motif of a substituted benzene (B151609) ring is a common feature in many biologically active compounds. The presence of a bromine atom and a methyl group in this compound provides a scaffold for the synthesis of novel derivatives with potential pharmacological applications. chemimpex.com

Future research in this area is directed towards:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure can help in understanding the relationship between chemical structure and biological activity. chemisgroup.usnih.gov For instance, the bromo substituent can be a site for further chemical modifications to create a library of new compounds for biological screening. nih.gov

Anticancer and Antioxidant Agents: Derivatives of bromophenols have shown potential as antioxidant and anticancer agents. nih.gov Research could focus on synthesizing derivatives of this compound and evaluating their efficacy against various cancer cell lines and their ability to mitigate oxidative stress.

Enzyme Inhibitors: Methyl benzoate (B1203000) derivatives have been investigated as inhibitors of enzymes like Paraoxonase 1 (PON1), which is involved in the metabolism of various compounds. nih.gov Notably, a related compound, methyl 4-amino-2-bromo benzoate, exhibited significant inhibitory activity. nih.gov This suggests that derivatives of this compound could be designed as specific enzyme inhibitors for therapeutic purposes.

Agrochemicals: The precursor, 2-bromo-6-methylbenzoic acid, is a building block for agrochemicals. chemimpex.com This indicates that esters and other derivatives of this acid could also possess insecticidal or herbicidal properties. Methyl benzoate itself has been studied for its insecticidal and repellent activities. mdpi.com

Table 2: Potential Bioactive Derivatives and their Investigated Activities

| Derivative Class | Potential Biological Activity | Rationale/Supporting Evidence |

| Bromophenol Analogues | Antioxidant, Anticancer | Studies on other bromophenol derivatives have shown these activities. nih.gov |

| Amino-Substituted Benzoates | Enzyme Inhibition (e.g., PON1) | Methyl 4-amino-2-bromo benzoate has shown inhibitory effects. nih.gov |

| Fused Heterocyclic Systems | Varied Pharmacological Activities | The bromo and ester groups are handles for cyclization reactions to form complex heterocyclic structures. |

| Peptidomimetics | Therapeutic Agents | The core structure can be incorporated into peptide-like molecules to mimic or inhibit biological processes. |

Integration into Advanced Functional Materials and Nanotechnology

The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials, imparting specific functionalities.

Emerging applications in materials science include:

Polymer Synthesis: The precursor, 2-bromo-6-methylbenzoic acid, is utilized in the development of specialty polymers, suggesting that the methyl ester could also serve as a monomer or a precursor to monomers. chemimpex.com The presence of the bromine atom can enhance properties like thermal stability and flame retardancy in the resulting polymers.

Functional Nanomaterials: Methyl benzoate and its derivatives can be used to functionalize nanoparticles, creating materials with tailored properties for applications in drug delivery, catalysis, and sensing. For example, poly(vinyl benzoate) has been formulated into nanoparticles for molecular delivery. nih.gov

Surface Modification: The ester and bromo groups can be used to anchor the molecule to various surfaces, modifying their chemical and physical properties. This could be relevant in the development of anti-fouling coatings or in the fabrication of microelectronic devices.

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity

Computational chemistry provides powerful tools to predict the reactivity and properties of molecules, guiding experimental work and accelerating discovery.

Future research in this domain will likely involve:

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, reaction pathways, and spectroscopic properties of this compound. fiveable.me This can help in predicting its reactivity towards electrophiles and nucleophiles, as well as the feasibility of novel chemical transformations. stackexchange.com

Reaction Mechanism Studies: Theoretical calculations can elucidate the mechanisms of reactions involving this compound, providing insights that are difficult to obtain through experiments alone. This understanding is crucial for optimizing reaction conditions and developing new synthetic methods.

Spectroscopic Characterization: Advanced spectroscopic techniques, such as multidimensional NMR and vibrational spectroscopy, can be used to experimentally validate the theoretical predictions and to fully characterize the structure and dynamics of the molecule and its derivatives. fiveable.me

Catalysis and Reaction Engineering for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and opportunities. For a fine chemical like this compound, efficient and cost-effective manufacturing processes are essential.

Key considerations for industrial-scale production include:

Catalyst Development and Optimization: The selection of a robust and highly active catalyst is critical. While laboratory syntheses may use stoichiometric reagents, industrial processes favor catalytic approaches to minimize waste and cost. google.com For a sterically hindered substrate like this compound, catalysts that can overcome this challenge, such as specialized solid acids or phase-transfer catalysts, will be crucial. rsc.orgmdpi.com

Process Intensification: Technologies like reactive distillation and continuous flow processing can significantly improve the efficiency of esterification reactions. nih.govacs.org These approaches can lead to higher yields, shorter reaction times, and reduced energy consumption. edu.krd

Reaction Engineering: A thorough understanding of the reaction kinetics and thermodynamics is necessary for the design and optimization of industrial reactors. rsc.org This includes modeling of the reaction system to determine optimal operating conditions such as temperature, pressure, and reactant concentrations. edu.krdgoogle.com

Downstream Processing: The development of efficient and sustainable methods for product purification and catalyst recycling is a key aspect of industrial-scale production. Techniques like fractional distillation under reduced pressure are commonly employed for the purification of methyl benzoate. google.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-bromo-6-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer: The compound is typically synthesized via esterification of 2-bromo-6-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimization includes refluxing at 60–80°C with excess methanol to shift equilibrium. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Characterization by melting point and NMR ensures product integrity. Contamination by positional isomers (e.g., 3-bromo derivatives) must be ruled out via comparative spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodological Answer:

- ¹H/¹³C NMR: The methyl ester group appears as a singlet (~δ 3.8–4.0 ppm). Bromine’s electron-withdrawing effect deshields adjacent aromatic protons, splitting patterns reflecting substituent positions.

- IR: Ester C=O stretch (~1720 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups.

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 229.07 (C₉H₉BrO₂) and fragment ions (e.g., loss of –OCH₃) validate the structure.

- Pitfalls: Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) for resolution .

Q. How should researchers ensure compound stability during storage and handling?

- Methodological Answer: Store at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent photolytic debromination and hydrolysis. Use PTFE-lined caps to avoid leaching. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) before experiments. Decomposition products (e.g., free acid) are identifiable by GC-MS .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve ambiguities in molecular geometry?

- Methodological Answer: SHELXT ( ) automates space-group determination from single-crystal data. Refinement in SHELXL ( ) models anisotropic displacement parameters and validates bond lengths/angles against DFT-predicted values (e.g., B3LYP/6-311++G**). For disordered bromine positions, use PART instructions and restraints. WinGX ( ) visualizes thermal ellipsoids to assess positional certainty. Discrepancies between crystallographic and computational data may indicate crystal packing effects .

Q. What strategies address contradictions between DFT-predicted and experimental NMR chemical shifts?

- Methodological Answer: Perform Gauge-Including Atomic Orbital (GIAO) calculations at the B3LYP/cc-pVTZ level ( ) with solvent effects modeled via PCM. Compare experimental shifts with Boltzmann-averaged conformational ensembles. Deviations >1 ppm suggest unaccounted solvent interactions or dynamic effects (e.g., rotational barriers). Cross-validate with NOESY to confirm dominant conformers .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what methodological adjustments optimize yields?

- Methodological Answer: The bromine’s electrophilicity enables Suzuki-Miyaura coupling. Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) in THF/H₂O at 80°C. Use Cs₂CO₃ as a base to enhance transmetalation. Monitor by TLC (UV/ceric ammonium molybdate staining). Competing hydrolysis of the ester can be mitigated by anhydrous conditions. Isolate biaryl products via flash chromatography and confirm by HRMS .

Q. What challenges arise in using this compound as a precursor in natural product synthesis, and how are they addressed?

- Methodological Answer: Challenges include regioselectivity in further functionalization (e.g., Friedel-Crafts acylation). Use directing groups (e.g., –NO₂) or protective strategies (silylation of –COOCH₃). For example, silyl-protected intermediates ( ) enable selective bromine-lithium exchange. Monitor intermediates by LC-MS and optimize stoichiometry to suppress dimerization .

Q. How can researchers analyze and reconcile discrepancies in kinetic vs. thermodynamic reaction pathways?

- Methodological Answer: Perform time-dependent NMR or in situ IR to track intermediate formation. Computational studies ( ) identify transition states (IRC analysis) and activation energies. For example, competing ester hydrolysis vs. nucleophilic aromatic substitution requires pH control (buffered conditions) and temperature modulation. Compare Arrhenius plots to dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。